molecular formula C16H15ClO4 B6339699 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid CAS No. 1171923-40-2

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid

Cat. No.: B6339699
CAS No.: 1171923-40-2
M. Wt: 306.74 g/mol
InChI Key: VUVNLYWTZLANIW-UHFFFAOYSA-N
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Description

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid is a chlorinated benzoic acid derivative characterized by a benzyloxymethyl group substituted with a chlorine atom at the ortho position and a methoxy group at the para position of the aromatic ring. While direct biological data are unavailable in the provided evidence, its structural analogs suggest roles in drug design, particularly as intermediates or prodrugs .

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxymethyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-20-14-8-4-6-12(15(14)16(18)19)10-21-9-11-5-2-3-7-13(11)17/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVNLYWTZLANIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl alcohol and 6-methoxybenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the carboxylic acid group, followed by the addition of 2-chlorobenzyl chloride to form the ester linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and properties of the target compound and its analogs:

Compound Name Substituent on Benzyl/Chain R Group (Acid/Ester) Molecular Weight (g/mol) Key Features
Target Compound 2-Cl-benzyloxymethyl COOH ~304.3 Ortho-chloro substitution; free acid form enhances bioavailability .
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid 2,4-Cl-benzyloxymethyl COOH 304.3 Dichloro substitution increases lipophilicity; discontinued due to stability/synthesis challenges.
2-Chloro-6-[2-(propan-2-yloxy)ethoxy]benzoic acid Ether chain (no benzyl) COOH 258.7 Ether chain improves solubility; lower molecular weight.
2-[3-(3-Chlorophenyl)-propyl]-6-methoxy-benzoic acid 3-Cl-phenylpropyl COOH 304.78 Propyl chain enhances membrane permeability; chlorophenyl adds steric bulk.
2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester Thiazole-vinyl COOEt 323.8 Thiazole heterocycle introduces π-stacking potential; ethyl ester acts as a prodrug.
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester 3,4-Cl-benzyloxymethyl COOCH₃ 355.21 Methyl ester increases lipophilicity; dichloro substitution may affect metabolic stability.
Key Observations:
  • Chlorine Substitution : Ortho-chloro (target) vs. di- or tri-chloro analogs (e.g., 2,4-dichloro , 3,4-dichloro ) influence electronic effects and steric hindrance, impacting receptor binding or catalytic interactions.
  • Functional Groups : Free carboxylic acid (target) vs. ester derivatives (e.g., ethyl , methyl ) alter solubility and metabolic pathways. Esters are typically prodrugs, hydrolyzed in vivo to active acids.
  • Heterocyclic Modifications : Thiazole-containing analogs introduce nitrogen and sulfur atoms, enhancing hydrogen-bonding and π-π interactions with biological targets.

Crystallographic and Computational Analysis

While crystallographic data for the target compound are unavailable, analogous structures (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid ) were resolved using SHELX programs and ORTEP-III/WinGX . These tools highlight planar geometries and hydrogen-bonding networks (e.g., O–H⋯O interactions ), which are critical for understanding packing behavior and stability.

Biological Activity

2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro substituent and a methoxy group, suggest a diverse range of interactions with biological targets, leading to various therapeutic applications.

Anti-inflammatory Properties

Research indicates that 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid may possess significant anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. A study demonstrated that derivatives of benzoic acid could effectively reduce pro-inflammatory cytokines in vitro, suggesting that this compound may also exhibit similar effects through COX inhibition .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the benzyloxymethyl group is believed to enhance membrane penetration, thereby increasing antimicrobial efficacy .

The exact mechanism by which 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific enzymes and receptors modulates their activity, leading to observed therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityRemarks
2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acidStructureAntimicrobial, anti-inflammatorySimilar mechanism; contains chloro group
Salicylic AcidStructureAnalgesic, anti-inflammatoryWell-studied; lower side effects
2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl esterStructureAntimicrobialPotential for drug development

Study on Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory properties of various benzoic acid derivatives, 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid showed significant inhibition of COX-1 and COX-2 enzymes. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Testing

Further investigations into the antimicrobial activity of this compound revealed that it effectively inhibited the growth of several bacterial strains at varying concentrations. This suggests potential applications in developing new antimicrobial agents .

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